molecular formula C6H8N4O B135474 2-Amino-2-(pyrimidin-5-yl)acetamide CAS No. 146422-53-9

2-Amino-2-(pyrimidin-5-yl)acetamide

Cat. No.: B135474
CAS No.: 146422-53-9
M. Wt: 152.15 g/mol
InChI Key: SOJKFDPJAHOCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(pyrimidin-5-yl)acetamide is a pyrimidine derivative featuring an acetamide group linked to a pyrimidine ring at the 5-position, with an additional amino substituent at the 2-position of the acetamide backbone. Research on structurally related compounds highlights their roles in antifungal, antibacterial, pesticidal, and antitumor activities . The stereochemistry and substituent patterns of such molecules critically influence their biological interactions and efficacy .

Properties

CAS No.

146422-53-9

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-2-pyrimidin-5-ylacetamide

InChI

InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11)

InChI Key

SOJKFDPJAHOCPE-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)C(C(=O)N)N

Canonical SMILES

C1=C(C=NC=N1)C(C(=O)N)N

Synonyms

5-Pyrimidineacetamide, -alpha--amino-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with formamidine acetate in the presence of a base, leading to the formation of the pyrimidine ring . The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-2-(pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine/Pyridine Acetamide Derivatives

Compound Name Molecular Formula Substituents/Modifications Pharmacological Activities Safety Notes Reference
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate C₆H₁₀N₄O₃·2H₂O 2-amino, 4,6-dihydroxy pyrimidine; dihydrate Antifungal, antibacterial, antitumor Not specified
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 2-hydroxy, 5-iodo pyridine Undocumented (pyridine derivatives) Undocumented
N-(5-Methylpyridin-2-yl)acetamide C₈H₁₀N₂O 5-methyl pyridine Undocumented Avoid skin/eye contact
2-[(2-Amino-2-oxoethyl)-(6-chloro-5-formylpyrimidin-4-yl)amino]acetamide C₉H₁₁ClN₆O₃ Chloro, formyl, amino-oxoethyl pyrimidine Undocumented (likely targeted) Undocumented

Key Observations:

In contrast, the 5-methyl group in N-(5-Methylpyridin-2-yl)acetamide may improve metabolic stability but reduce polarity, affecting bioavailability .

Structural Flexibility vs. Specificity: this compound’s amino group at the acetamide backbone may facilitate interactions with enzymatic active sites, similar to the dihydroxy pyrimidine derivative’s role in biological systems .

Safety Considerations: While safety data for this compound is absent, N-(5-Methylpyridin-2-yl)acetamide requires precautions against skin/eye contact, suggesting similar handling for related compounds .

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